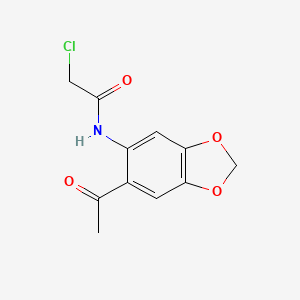

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

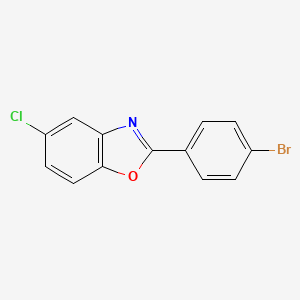

The synthesis of N-aryl-2-chloroacetamides, which are key intermediates in the formation of various heterocyclic compounds, has been explored in recent studies. One such compound, N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, has been synthesized through a sequence of reactions starting from 2-aminobenzothiazole. This process involves the use of chloroacetyl chloride, followed by a reaction with hydrazine hydrate and 4,7-dichloroquinoline to yield novel derivatives with antibacterial properties . Another related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, was synthesized using a simple method that could serve as a precursor for a series of 3,5-disubstituted benzoxazoles . These synthetic routes typically result in acceptable product yields and involve the elimination of by-products such as aniline or 2-aminobenzothiazole .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been confirmed through various analytical and spectral studies. Single crystal X-ray data on a representative compound confirmed the structure of the reaction products in the case of thiazolo[3,2-a]pyrimidinone derivatives . Similarly, the structure of the novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives was established using elemental analyses and various spectroscopic techniques, including high-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of doubly electrophilic building blocks, which allow for the formation of ring-annulated products. The electrophilic nature of the 2-chloroacetamide moiety facilitates the formation of heterocyclic rings through nucleophilic substitution reactions. The synthesis of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives, for instance, involves a sequence of reactions that include the use of hydrazine hydrate, which acts as a nucleophile to introduce the hydrazinyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the presence of reactive functional groups. The chloroacetamide group is a key functional moiety that imparts electrophilic properties and plays a crucial role in the subsequent chemical reactions leading to the formation of various heterocyclic compounds. The presence of other functional groups, such as the chloromethyl group in the benzisoxazole derivative, further influences the reactivity and potential applications of these compounds . The synthesized compounds have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as potent antibacterial agents .

科学的研究の応用

Potential Anticancer Agent

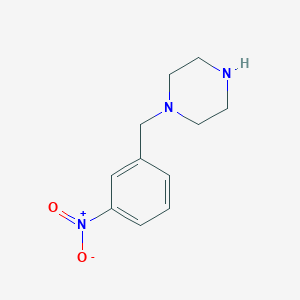

- N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide, a derivative of N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, has shown promise as an anticancer agent. It demonstrated significant inhibitory effects on C6 rat glioma cell lines, comparable to cisplatin (Altıntop et al., 2017).

Enzyme Inhibition for Cancer Treatment

- Some compounds related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide are effective inhibitors of human carbonic anhydrase I and II, enzymes implicated in cancer progression. Derivatives like N-(1,3-benzodioxol-5-ylmethyl)-2-[(morpholinyl)thiocarbamoylthio]acetamide have shown high efficacy (Altıntop et al., 2017).

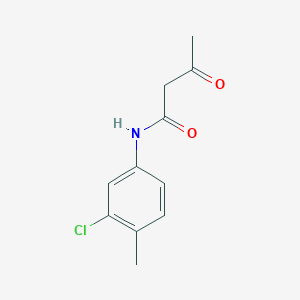

Potential Analgesic Properties

- Some acetamide derivatives, including those structurally similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, were synthesized and evaluated for analgesic properties. These compounds showed significant pain-reducing effects in various animal models (Kaplancıklı et al., 2012).

Herbicidal Activity

- Chloroacetamide derivatives, such as those structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, have been used as effective pre-emergent or early post-emergent herbicides for controlling various weeds in agricultural settings (Weisshaar & Böger, 1989).

Antimicrobial Activity

- N-(benzo[d]thiazol-2-yl)-2-chloroacetamide derivatives have shown promising results against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, indicating potential as antimicrobial agents (Anuse et al., 2019).

Anticonvulsant Agents

- Some derivatives of N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides, similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide, have been identified as promising lead compounds for anticonvulsant drugs (Amir et al., 2012).

特性

IUPAC Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO4/c1-6(14)7-2-9-10(17-5-16-9)3-8(7)13-11(15)4-12/h2-3H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZJXKHAFWSVGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1NC(=O)CCl)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358955 |

Source

|

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

CAS RN |

85590-94-9 |

Source

|

| Record name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzaldehyde](/img/structure/B1331810.png)